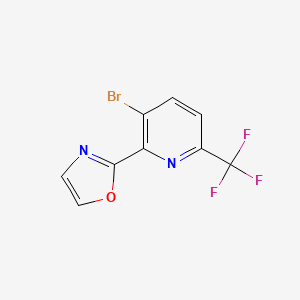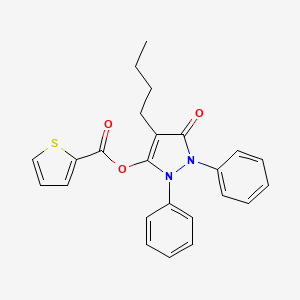
4-Butyl-1,2-dihydro-5-((2-thenoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring substituted with butyl, phenyl, and thiophene groups
Métodos De Preparación
The synthesis of 4-Butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-diketones with hydrazines to form the pyrazole ring. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating under reflux . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
4-Butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-yl thiophene-2-carboxylate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-Butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-yl thiophene-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-yl thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in these mechanisms are often complex and may include signal transduction cascades and gene expression regulation .
Comparación Con Compuestos Similares
Similar compounds to 4-Butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-yl thiophene-2-carboxylate include other pyrazole derivatives such as:
- 4-Butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-yl 1,3-benzodioxole-5-carboxylate
- 4-Butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-yl 1-adamantane carboxylate
These compounds share similar structural features but differ in the substituents attached to the pyrazole ring.
Propiedades
Número CAS |
87792-14-1 |
|---|---|
Fórmula molecular |
C24H22N2O3S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) thiophene-2-carboxylate |
InChI |
InChI=1S/C24H22N2O3S/c1-2-3-15-20-22(27)25(18-11-6-4-7-12-18)26(19-13-8-5-9-14-19)23(20)29-24(28)21-16-10-17-30-21/h4-14,16-17H,2-3,15H2,1H3 |
Clave InChI |
KGZGBODIIMWEDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


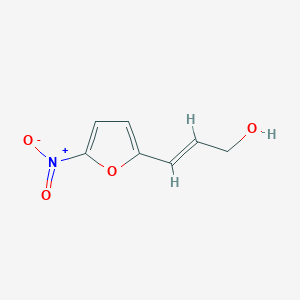
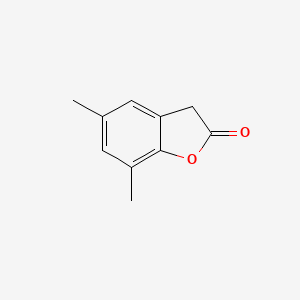

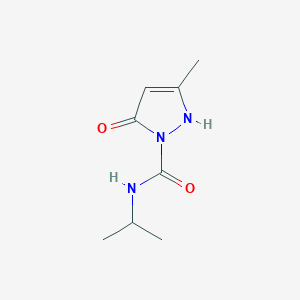
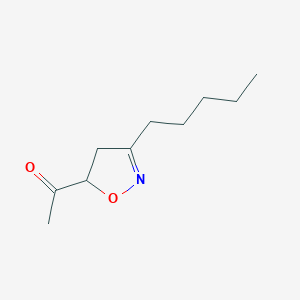
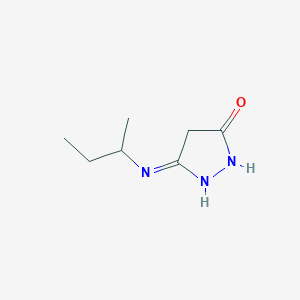
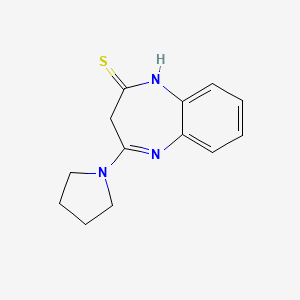
![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)
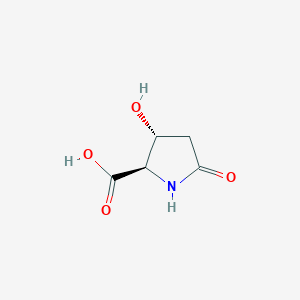
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)
